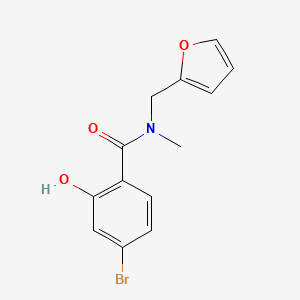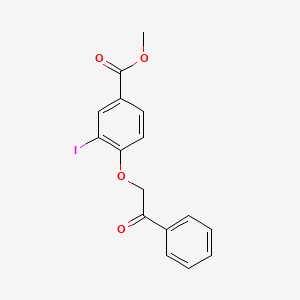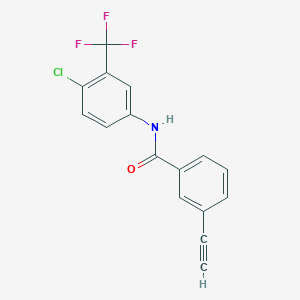
(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile is an organic compound characterized by the presence of a bromophenyl group, a nitrile group, and an enone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-bromobenzaldehyde with acetophenone to form (E)-4-(4-bromophenyl)-3-buten-2-one.
Nitrile Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine, or the enone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enone moiety can participate in Michael addition reactions, while the nitrile group can engage in hydrogen bonding or other interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
- (E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- (E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- (E)-4-(3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl)benzonitrile
Comparison:
- Uniqueness: The presence of the bromophenyl group in (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile imparts unique electronic and steric properties, influencing its reactivity and interactions.
- Reactivity: The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.
- Applications: The compound’s unique structure makes it suitable for specific applications in materials science and pharmaceuticals, where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C16H10BrNO |
|---|---|
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H10BrNO/c17-15-8-6-14(7-9-15)16(19)10-5-12-1-3-13(11-18)4-2-12/h1-10H/b10-5+ |
Clé InChI |
BOCOTVVEFALFAI-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)C#N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
![n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)
![n-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14911002.png)
![3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14911003.png)


![Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate](/img/structure/B14911006.png)

![2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B14911009.png)


![3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde](/img/structure/B14911024.png)
